molecular formula C7H12O7 B1240550 Methyl Alpha-D-Galactopyranuronate CAS No. 18486-47-0

Methyl Alpha-D-Galactopyranuronate

Cat. No.: B1240550
CAS No.: 18486-47-0
M. Wt: 208.17 g/mol
InChI Key: DICCNWCUKCYGNF-KGJVWPDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1->4)-alpha-D-galacturonosyl methyl ester](n) is a homopolysaccharide.

Scientific Research Applications

Synthesis and Preparation

  • Magaud et al. (1998) discussed the synthesis of monomethyl esters of disaccharide 4-O-alpha-D-galacturonosyl-D-galacturonic acid and related compounds. These compounds serve as precursors for the preparation of higher-membered D-galacturonic acid oligomers methyl esterified in specific positions (Magaud et al., 1998).
  • Vogel et al. (1997) demonstrated regioselective enzymatic acetyl ester hydrolysis of D-galacturonic acid derivatives. This process afforded specifically deacetylated products in good yields, indicating potential applications in molecular modification and synthesis (Vogel et al., 1997).

Conformational and Structural Analysis

  • Cros et al. (1992) performed a comprehensive study on the conformational behavior of methylated pectic disaccharide, a derivative of Methyl Alpha-D-Galactopyranuronate. Using NMR and molecular modelling, they characterized its flexibility and potential energy surface, providing insights into its structural properties (Cros et al., 1992).
  • Thibaudeau et al. (2004) conducted a study on saccharide hydroxymethyl groups, including this compound. They explored the C-C and C-O bond conformations, contributing to a better understanding of the molecule's structural dynamics (Thibaudeau et al., 2004).

Molecular Interaction Studies

  • Goldstein et al. (1981) studied the binding of Methyl Alpha-D-Galactopyranoside, a related compound, to Bandeiraea simplicifolia isolectins. This research offers insights into molecular interactions and binding affinities (Goldstein et al., 1981).
  • Seviour et al. (2010) utilized NMR spectroscopy to determine the structure of an exopolysaccharide material in aerobic granules, identifying various sugar residues including this compound. This research highlights its role in complex biological systems (Seviour et al., 2010).

Properties

CAS No.

18486-47-0

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

methyl (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2-,3+,4+,5-,6-/m0/s1

InChI Key

DICCNWCUKCYGNF-KGJVWPDLSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O

SMILES

COC(=O)C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

COC(=O)C1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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